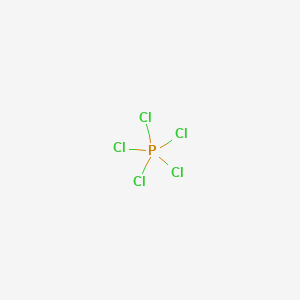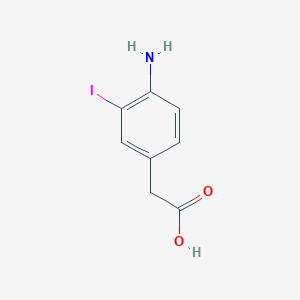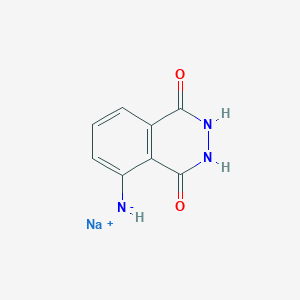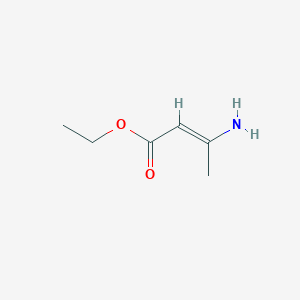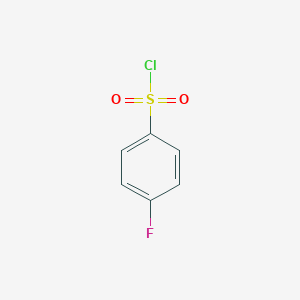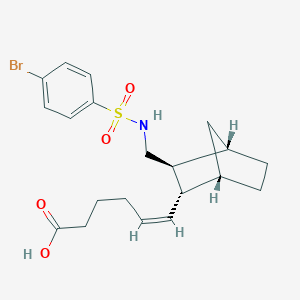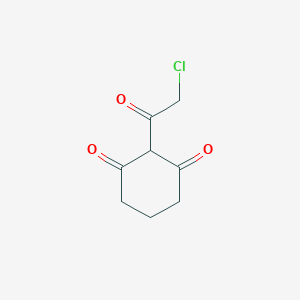
2-(Chloroacetyl)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloroacetyl)cyclohexane-1,3-dione, also known as Cl3CCD, is an organic compound with a molecular formula of C8H9ClO3. It is a yellowish crystalline powder that is commonly used as a reagent in organic synthesis. Cl3CCD is a versatile compound that can undergo various chemical reactions, making it a popular choice for many researchers in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of 2-(Chloroacetyl)cyclohexane-1,3-dione involves the formation of a Michael adduct with nucleophiles. The reaction occurs through the attack of the nucleophile on the carbonyl carbon of 2-(Chloroacetyl)cyclohexane-1,3-dione, resulting in the formation of an intermediate. The intermediate then undergoes various chemical reactions, leading to the formation of the desired product.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-(Chloroacetyl)cyclohexane-1,3-dione. However, it has been reported that 2-(Chloroacetyl)cyclohexane-1,3-dione can act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property of 2-(Chloroacetyl)cyclohexane-1,3-dione makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(Chloroacetyl)cyclohexane-1,3-dione is its versatility in organic synthesis. It can be used as a starting material for the synthesis of various compounds, making it a popular choice for many researchers. However, 2-(Chloroacetyl)cyclohexane-1,3-dione is a toxic and hazardous compound that requires careful handling. It can also be expensive and difficult to obtain, limiting its use in some laboratories.
Orientations Futures
There are several future directions for the research on 2-(Chloroacetyl)cyclohexane-1,3-dione. One potential area of research is the development of new synthetic methods using 2-(Chloroacetyl)cyclohexane-1,3-dione as a reagent. Another area of research is the investigation of the biochemical and physiological effects of 2-(Chloroacetyl)cyclohexane-1,3-dione, particularly its potential as a drug candidate for the treatment of Alzheimer's disease. Finally, the development of safer and more efficient methods for the synthesis and handling of 2-(Chloroacetyl)cyclohexane-1,3-dione could also be an area of future research.
Méthodes De Synthèse
2-(Chloroacetyl)cyclohexane-1,3-dione can be synthesized through the reaction of chloroacetyl chloride with cyclohexane-1,3-dione in the presence of a base. The reaction results in the formation of 2-(Chloroacetyl)cyclohexane-1,3-dione and hydrochloric acid. The reaction can be carried out in various solvents such as dichloromethane, chloroform, and ethyl acetate.
Applications De Recherche Scientifique
2-(Chloroacetyl)cyclohexane-1,3-dione has been widely used in the field of organic synthesis. It can be used as a starting material for the synthesis of various compounds such as pyrazoles, pyrimidines, and pyridines. 2-(Chloroacetyl)cyclohexane-1,3-dione has also been used in the synthesis of chiral ligands and catalysts for asymmetric synthesis. In addition, 2-(Chloroacetyl)cyclohexane-1,3-dione has been used as a reagent in the synthesis of natural products and pharmaceuticals.
Propriétés
Numéro CAS |
133329-16-5 |
|---|---|
Nom du produit |
2-(Chloroacetyl)cyclohexane-1,3-dione |
Formule moléculaire |
C8H9ClO3 |
Poids moléculaire |
188.61 g/mol |
Nom IUPAC |
2-(2-chloroacetyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C8H9ClO3/c9-4-7(12)8-5(10)2-1-3-6(8)11/h8H,1-4H2 |
Clé InChI |
WOUFYJJPDXUZFG-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(C(=O)C1)C(=O)CCl |
SMILES canonique |
C1CC(=O)C(C(=O)C1)C(=O)CCl |
Synonymes |
1,3-Cyclohexanedione, 2-(chloroacetyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



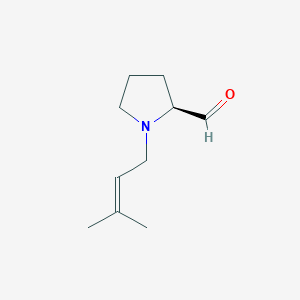
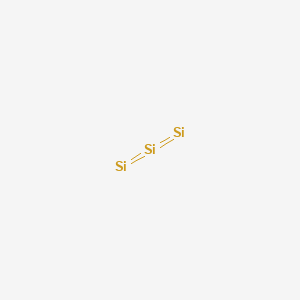
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(4-methyl-1-oxopentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B148337.png)
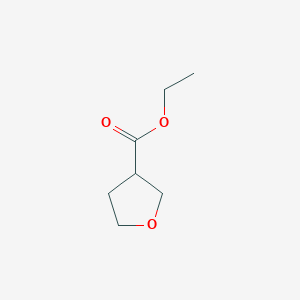
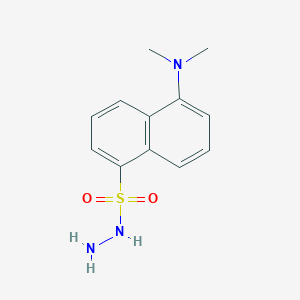
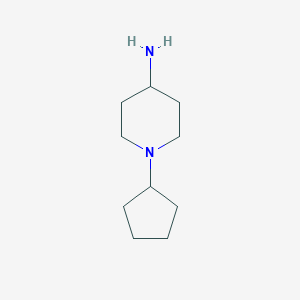
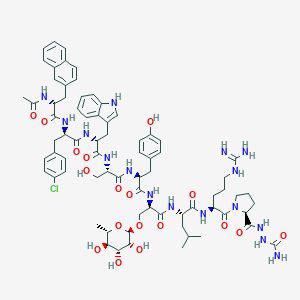
![2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B148364.png)
